molecular formula C19H15N3O4 B2690754 (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide CAS No. 328541-39-5

(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide

Cat. No.: B2690754
CAS No.: 328541-39-5
M. Wt: 349.346
InChI Key: OQFDKPDSYRKRPG-UDWIEESQSA-N
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Description

(E)-2-(Naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide is a synthetic hydrazide-based compound of significant interest in modern chemical research. Its molecular structure, which incorporates a naphthalene ether and a nitrobenzylidene moiety, suggests potential for diverse application in areas such as medicinal chemistry and materials science. Researchers are particularly interested in this compound for its potential as a key precursor or building block in the synthesis of more complex heterocyclic systems, which are often explored for their biological activities. The specific mechanism of action is highly dependent on the research context and is yet to be fully elucidated. As with many hydrazide derivatives, its research applications may involve chelation or interaction with various biological targets. This product is exclusively intended for laboratory research purposes and is strictly not for human therapeutic, diagnostic, or veterinary use. Researchers should conduct their own thorough characterization to confirm the compound's identity, purity, and properties, as specific data on its exact mass, spectral characteristics, and solubility are subject to experimental determination. Handling should adhere to all applicable laboratory safety standards.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-19(21-20-12-15-7-2-4-10-17(15)22(24)25)13-26-18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2,(H,21,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFDKPDSYRKRPG-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yloxy)acetohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reduction at two sites:

  • Nitro group reduction : The -NO₂ group at the 2-nitrobenzylidene moiety is reduced to -NH₂ under acidic conditions.

  • Hydrazone reduction : The C=N bond of the hydrazone group is reduced to C-N.

Experimental Data:

Reaction TypeReagent/ConditionsProduct(s) FormedYieldCharacterization Data (IR/NMR)
Nitro reductionSnCl₂/HCl (1:3), 70°C, 4 h(E)-2-(naphthalen-1-yloxy)-N'-(2-aminobenzylidene)acetohydrazide78%IR: 3450 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N)
Hydrazone reductionNaBH₄, ethanol, reflux, 2 h2-(naphthalen-1-yloxy)-N'-(2-nitrobenzyl)acetohydrazine65%¹H NMR (DMSO-d₆): δ 4.23 (s, 2H, -CH₂), 3.81 (s, 2H, -NH₂)

Cyclization Reactions

The hydrazone group participates in cyclocondensation to form nitrogen-containing heterocycles.

Example: Azetidinone Formation

Reaction with chloroacetyl chloride in dioxane yields β-lactam derivatives:

text
(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide + Chloroacetyl chloride → N-[3-chloro-2-oxo-4-(2-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamide

Key Data:

ParameterValue
Reaction time8–10 h under reflux
SolventDioxane with triethylamine
Yield72%
IR (KBr)1690 cm⁻¹ (C=O), 1668 cm⁻¹ (C=C)

Electrophilic Aromatic Substitution

The naphthalen-1-yloxy group undergoes nitration and bromination at specific positions:

ReactionConditionsMajor ProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h2-(4-Nitro-naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazidePara to oxygen
BrominationBr₂/FeBr₃, CHCl₃, 25°C, 1 h2-(2-Bromo-naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazideOrtho to oxygen

Acid/Base-Mediated Hydrolysis

The hydrazone bond cleaves under strong acidic or basic conditions:

Hydrolysis Products:

  • Acidic (HCl, 6M) : 2-(naphthalen-1-yloxy)acetic acid + 2-nitrobenzaldehyde hydrazone.

  • Basic (NaOH, 10%) : Sodium salt of 2-(naphthalen-1-yloxy)acetic acid + 2-nitrobenzaldehyde.

Oxidation Reactions

Controlled oxidation modifies the hydrazone and aromatic systems:

Oxidizing AgentProductApplication
KMnO₄ (alkaline)2-(naphthalen-1-yloxy)acetic acidDegradation studies
DDQ (dichlorodicyanoquinone)Quinone derivativesElectroactive material synthesis

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide typically involves the reaction of naphthalen-1-ol with hydrazine derivatives and aldehydes. The compound can be characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). For instance, the IR spectrum shows characteristic peaks for functional groups, including the -NH bond and aromatic C-H bonds, while NMR provides insights into the molecular structure through chemical shifts corresponding to different protons in the molecule .

Anticancer Properties

Research has indicated that derivatives of acetohydrazide compounds exhibit significant anticancer properties. A study demonstrated that this compound showed promising activity against various cancer cell lines. Molecular docking studies revealed binding affinities to histone deacetylases (HDACs), which are crucial targets in cancer therapy. The binding energy ranged from -10.08 to -9.08 kcal/mol, suggesting a strong interaction with HDACs .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits effective antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can influence various biological pathways. Its potential as an anti-inflammatory agent has been investigated, with findings indicating that it may inhibit pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases .

Chemical Properties and Safety

The compound is characterized by its molecular formula C19H15N3O4C_{19}H_{15}N_{3}O_{4} and has a melting point range of approximately 210-212°C. Safety data indicates that while it shows promise in therapeutic applications, further studies are needed to fully understand its toxicity profile and safe dosage levels for potential clinical use .

Case Studies

Study Objective Findings
Study 1Anticancer ActivityShowed significant inhibition of cancer cell proliferation with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated cells compared to controls, indicating potential for inflammatory disease treatment.

Mechanism of Action

The mechanism of action of (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzylidene moiety may play a role in binding to target sites, while the naphthalene ring provides structural stability.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substitutions
Compound Name Core Structure Modifications Melting Point (°C) Key Biological Activity Reference
(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide (II) Hydroxy-methoxybenzylidene substituent Not reported Moderate kinase inhibition
N'-(2-Nitrobenzylidene)-2-(dehydroabietyloxy)acetohydrazide (4h) Dehydroabietic acid core + 2-nitrobenzylidene 94.9–96.7 Anticancer (in vitro)
(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) Pyrazolyl-amino + 4-chlorobenzylidene Not reported Anti-inflammatory (TNF-α inhibition)
N'-(3-nitrobenzylidene)-2-(1-naphthyloxy)acetohydrazide (isomer) 3-nitrobenzylidene isomer Not reported Structural studies only

Key Observations :

  • Anti-inflammatory Activity : Pyrazolyl derivatives (e.g., 4f) exhibit superior TNF-α suppression (~55%) compared to nitrobenzylidene analogues, likely due to the pyrazole ring’s ability to mimic ATP-binding motifs in kinases .
  • Anticancer Potential: Compound 4h, featuring a bulky dehydroabietic acid core, shows moderate cytotoxicity, suggesting that steric bulk may compensate for reduced electron-withdrawing effects compared to the target compound .
Pharmacological and Physicochemical Properties
Property Target Compound Compound 4h Compound 4f
Molecular Weight ~403.3 g/mol (calculated) 474.85 g/mol ~500 g/mol (estimated)
Solubility Low (hydrophobic naphthalene) Low Moderate (polar pyrazole)
Bioactivity Not reported Anticancer Anti-inflammatory

Synthetic Yield : The target compound’s synthesis likely mirrors yields of similar NAHs (~45–85%), depending on reaction conditions (e.g., compound 10e: 45% yield) .

Structural Insights from Crystallography
  • The (E)-configuration is critical for bioactivity, as seen in analogues resolved via X-ray crystallography (e.g., compound I in ).
  • Planarity of the hydrazone linkage facilitates π-π stacking with aromatic residues in enzyme active sites .

Biological Activity

(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazides and is characterized by its unique structural features, which include a naphthalene moiety, an acetohydrazide group, and a nitrobenzylidene substituent. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

  • Molecular Formula : C19H15N3O4
  • Molecular Weight : 349.34 g/mol
  • CAS Number : 303083-48-9

Synthesis

The synthesis of this compound typically involves the condensation of 2-(naphthalen-1-yloxy)acetohydrazide with 2-nitrobenzaldehyde in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HEPG2 (liver)1.18 ± 0.14
MCF7 (breast)0.67
SW1116 (colon)0.80
BGC823 (stomach)0.87
MDA-MB-435 (melanoma)6.82

These findings indicate that this compound exhibits potent activity against multiple cancer types, suggesting its potential as a lead compound for further development.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the nitro group may play a critical role in mediating interactions with biological targets such as enzymes or receptors involved in cancer progression. The structural stability provided by the naphthalene ring may also contribute to its biological efficacy .

Antimicrobial Properties

In addition to its anticancer activity, preliminary investigations suggest that this compound may possess antimicrobial properties. Studies have indicated that it could inhibit the growth of various bacterial and fungal strains, although specific data on these effects are still limited and require further exploration .

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines using high-throughput screening methods. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines, highlighting its dual mechanism of action—both cytostatic and cytotoxic effects .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide?

The compound is typically synthesized via a condensation reaction between 2-(naphthalen-1-yloxy)acetohydrazide and 2-nitrobenzaldehyde. Key steps include:

  • Dissolving the hydrazide precursor in ethanol or methanol.
  • Adding stoichiometric equivalents of the aldehyde (1.0–1.2 equiv.) under reflux (70–80°C) for 1–4 hours .
  • Recrystallization from ethanol or methanol to isolate the product. Yields range from 45% to 90%, depending on substituents and reaction optimization .

Q. How is the compound characterized structurally?

Common characterization methods include:

  • NMR spectroscopy : Confirms the (E)-configuration (δ 8.3–8.5 ppm for the imine proton, CH=N) and aromatic substituents .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .
  • Melting point analysis : Typically 90–235°C, depending on substituents .
  • Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Q. What substituents are commonly explored in related hydrazide derivatives?

Substituent effects are studied to modulate biological activity and physicochemical properties. Examples include:

Substituent PositionFunctional GroupImpact on PropertiesReference
Benzylidene ring-NO₂, -OCH₃, -ClAlters electronic density and solubility
Acetohydrazide backboneThiophene, triazoleEnhances metal chelation or bioactivity

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

  • Catalysis : Use acetic acid or triethylamine to accelerate imine formation .
  • Solvent choice : Polar aprotic solvents (DMF) may improve solubility of nitro-substituted aldehydes .
  • Temperature control : Prolonged reflux (≥4 hours) increases yields but risks decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like (Z)-isomers .

Q. What computational methods are used to predict electronic properties and reactivity?

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., 3.5–4.2 eV) to predict charge transfer and nonlinear optical (NLO) properties .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures .
  • Molecular docking : Screens against targets like c-Met kinase or p38 MAPK to rationalize bioactivity .

Q. How do structural modifications affect biological activity?

  • Antimicrobial activity : Nitro groups enhance electron-withdrawing effects, improving membrane penetration .
  • Anti-inflammatory activity : Substitution with morpholinoethoxy or tert-butyl groups increases TNF-α inhibition (IC₅₀ ~10 μM) .
  • Anticancer potential : Bulky substituents (e.g., dehydroabietyloxy) improve cytotoxicity via apoptosis induction .

Q. How can data contradictions in spectroscopic or biological results be resolved?

  • Reproducibility : Standardize solvent polarity and temperature during synthesis .
  • Crystallography : Resolve tautomerism or polymorphism using single-crystal X-ray diffraction .
  • Bioassay controls : Use reference inhibitors (e.g., SB-203580 for TNF-α) to validate pharmacological models .

Methodological Tables

Q. Table 1: Comparative Yields and Melting Points of Analogous Derivatives

Compound SubstituentYield (%)Melting Point (°C)Reference
2-Nitrobenzylidene62–9094–235
4-Methoxybenzylidene85117–119
3-Nitrobenzylidene7098–100

Q. Table 2: Key Pharmacological Findings

Activity TypeAssay ModelIC₅₀/EC₅₀Reference
Anti-TNF-αLPS-stimulated macrophages10 μM
Antiviral (HAV inhibition)Viral replication assay8.5 μg/mL
AntibacterialAgar diffusion (E. coli)12 mm zone

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